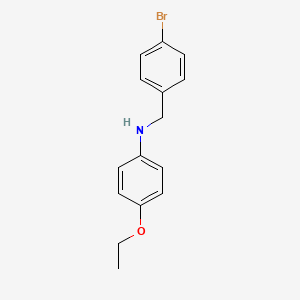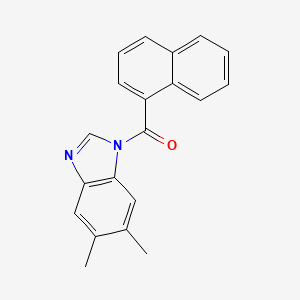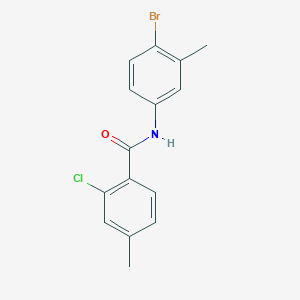![molecular formula C20H14ClN3O B5808062 2-Chloro-n-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5808062.png)
2-Chloro-n-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-n-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a benzamide moiety substituted with a 2-chloro group and a phenyl ring attached to an imidazo[1,2-a]pyridine core.
Vorbereitungsmethoden
The synthesis of 2-Chloro-n-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Substitution reactions: Introduction of the 2-chloro group and the phenyl ring can be carried out using appropriate halogenation and coupling reactions.
Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using benzoyl chloride and amines under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
2-Chloro-n-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: It has been studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Chloro-n-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-n-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Chloro-n-[4-(imidazo[1,2-a]pyridin-3-yl)phenyl]benzamide: Similar structure but with a different substitution pattern on the imidazo[1,2-a]pyridine core.
2-Chloro-n-[4-(imidazo[1,2-a]pyridin-4-yl)phenyl]benzamide: Another derivative with a different substitution pattern.
2-Chloro-n-[4-(imidazo[1,2-a]pyridin-5-yl)phenyl]benzamide: Yet another derivative with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-17-6-2-1-5-16(17)20(25)22-15-10-8-14(9-11-15)18-13-24-12-4-3-7-19(24)23-18/h1-13H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSONJCLDIGXCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B5807985.png)


![[2-[(4-Methylphenyl)methoxy]phenyl]methanol](/img/structure/B5808013.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5808019.png)

![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)


![4-({[(4-ETHOXYANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE](/img/structure/B5808069.png)


![(2-Furylmethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine](/img/structure/B5808086.png)
